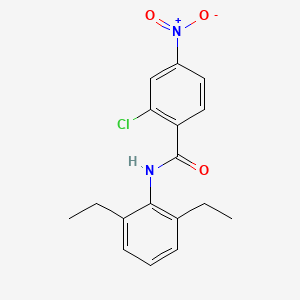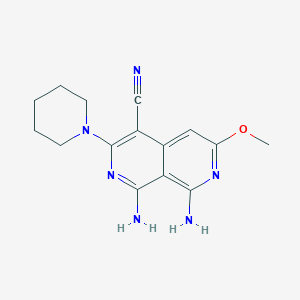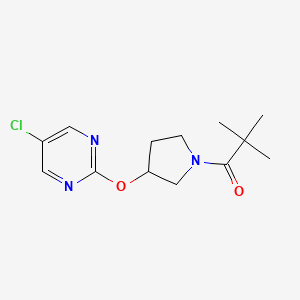
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a carbazole moiety, a methoxybenzylidene group, and a propanehydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide typically involves the following steps:
Formation of Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The carbazole intermediate is then reacted with a hydrazine derivative to form the corresponding hydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde to form the desired compound. This reaction is typically conducted under mild acidic conditions, such as using acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or carbazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(benzylidene)propanehydrazide: Similar structure but lacks the methoxy group.
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(4-methoxybenzylidene)propanehydrazide: Similar structure with the methoxy group in a different position.
Uniqueness
The presence of the methoxy group in 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-22-13-7-2-8-17(22)16-24-25-23(27)14-15-26-20-11-5-3-9-18(20)19-10-4-6-12-21(19)26/h2-3,5,7-9,11,13,16H,4,6,10,12,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXZZDSIBKMCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612047-93-5 |
Source


|
| Record name | N'-(2-METHOXYBENZYLIDENE)3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)
![methyl 2-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2557498.png)

![4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2557503.png)
![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)
![N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2557506.png)




![8-ethoxy-5-[(4-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
